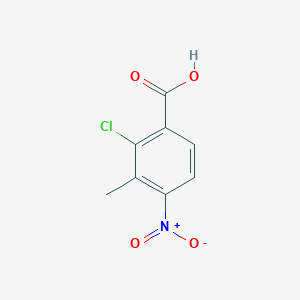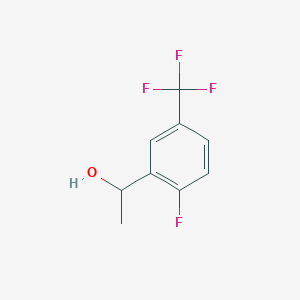
(E)-2,6-Diphenyl-2-styryl-2H-pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,6-Diphenyl-2-styryl-2H-pyran-4(3H)-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of pyranones, which are characterized by a six-membered ring containing an oxygen atom and a carbonyl group. The presence of phenyl and styryl groups in its structure contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,6-Diphenyl-2-styryl-2H-pyran-4(3H)-one typically involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions. One common method is the Claisen-Schmidt condensation, where benzaldehyde and acetophenone derivatives are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2,6-Diphenyl-2-styryl-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or styryl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyranone derivatives.
Aplicaciones Científicas De Investigación
(E)-2,6-Diphenyl-2-styryl-2H-pyran-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of (E)-2,6-Diphenyl-2-styryl-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo redox reactions and form reactive intermediates also contributes to its mechanism of action. Detailed studies using techniques such as molecular docking and spectroscopy are employed to elucidate these interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diphenyl-4H-pyran-4-one: Lacks the styryl group, resulting in different reactivity and applications.
2-Styryl-4H-pyran-4-one:
2,6-Diphenyl-2H-pyran-4(3H)-one: Similar structure but without the styryl group, leading to variations in its chemical behavior.
Uniqueness
(E)-2,6-Diphenyl-2-styryl-2H-pyran-4(3H)-one is unique due to the presence of both phenyl and styryl groups, which impart distinct electronic and steric effects. These features enhance its reactivity and make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C25H20O2 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2,6-diphenyl-2-[(E)-2-phenylethenyl]-3H-pyran-4-one |
InChI |
InChI=1S/C25H20O2/c26-23-18-24(21-12-6-2-7-13-21)27-25(19-23,22-14-8-3-9-15-22)17-16-20-10-4-1-5-11-20/h1-18H,19H2/b17-16+ |
Clave InChI |
IQUUMOHLBZUCHF-WUKNDPDISA-N |
SMILES isomérico |
C1C(=O)C=C(OC1(/C=C/C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1C(=O)C=C(OC1(C=CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


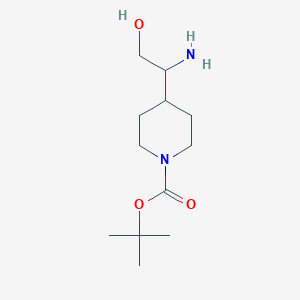
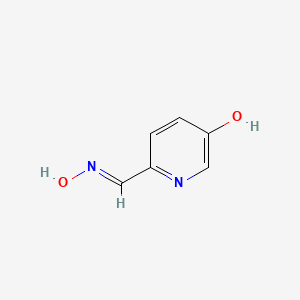
![6-Chloro-2-((1R)-1-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15243616.png)
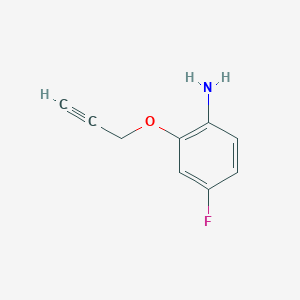
![2-([1,1'-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde](/img/structure/B15243634.png)
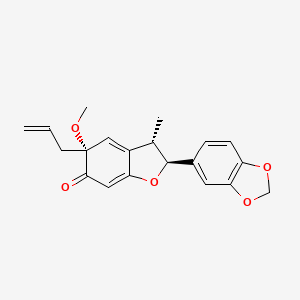
![tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B15243647.png)

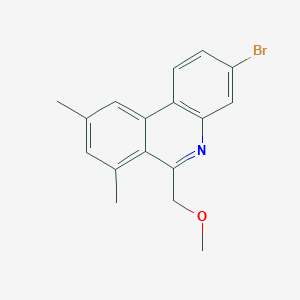
![6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B15243665.png)
![3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15243667.png)
![2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243680.png)
